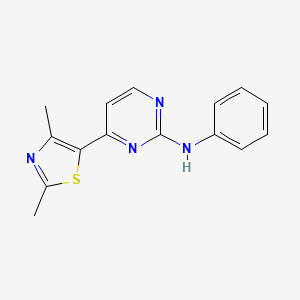

2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl-

Description

The compound 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- (systematic name: 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine) is a heterocyclic molecule with a pyrimidine core substituted at the 4-position by a 2,4-dimethylthiazole group and at the 2-position by an N-phenyl moiety bearing a trifluoromethyl (-CF₃) group. Key properties include:

- Molecular formula: C₁₆H₁₃F₃N₄S

- Molecular weight: 350.362 g/mol .

- Biological activity: Identified as an experimental Aurora kinase inhibitor (DrugBank ID: DB02915) , with structural similarities to CYC-116, an Aurora A/B inhibitor featuring a morpholinylphenyl group instead of trifluoromethylphenyl .

Properties

CAS No. |

674333-60-9 |

|---|---|

Molecular Formula |

C15H14N4S |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-phenylpyrimidin-2-amine |

InChI |

InChI=1S/C15H14N4S/c1-10-14(20-11(2)17-10)13-8-9-16-15(19-13)18-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,18,19) |

InChI Key |

CKJOPHUBYHDSMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NC(=NC=C2)NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution and Cyclization Reactions

The most widely reported method involves nucleophilic substitution between pyrimidine derivatives and thiazole precursors. For example:

- Reactants : 4,6-Dimethylpyrimidin-2-amine and 2,4-dimethyl-5-bromothiazole.

- Conditions :

- Solvent: Dimethylformamide (DMF) or ethanol.

- Catalyst: Acidic or basic agents (e.g., NaOH, HCl).

- Temperature: 50–100°C for 4–12 hours.

- Mechanism : The bromine atom in the thiazole undergoes substitution with the amine group from the pyrimidine, facilitated by polar aprotic solvents.

Key Data :

| Reactant | Solvent | Catalyst | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 4,6-Dimethylpyrimidin-2-amine + 2,4-dimethyl-5-bromothiazole | DMF | NaOH | 80 | 65–73 |

Microwave-Assisted Coupling Reactions

Microwave irradiation accelerates reaction kinetics, enabling shorter synthesis times. A representative protocol includes:

- Reactants : Enaminones (derived from thiazole precursors) and phenylguanidines.

- Conditions :

- Solvent: 2-Methoxyethanol or DMF.

- Catalyst: None required.

- Temperature: 100–140°C under microwave.

- Time: 20–45 minutes.

- Mechanism : Enaminones undergo cyclization with guanidines to form the pyrimidine core, followed by thiazole attachment.

Example :

Enaminone 15 reacts with phenylguanidine 32 under microwave to yield the target compound in 72% yield.

Thiazole-Pyrimidine Coupling via Thiourea Intermediates

This method leverages thiourea as a precursor for thiazole formation:

- Step 1 : Synthesis of 5-acetylthiazole derivatives from thiourea and α,β-unsaturated ketones.

- Step 2 : Condensation with pyrimidinamine derivatives under basic conditions.

- Conditions :

- Solvent: Ethanol or pyridine.

- Catalyst: NaOH or LDA (lithium diisopropylamide).

- Temperature: 50–78°C.

Case Study :

Thiourea reacts with 1,1,1-trifluoropentane-2,4-dione to form 5-acetylthiazole, which is then coupled with 4,6-dimethylpyrimidin-2-amine to achieve 73% yield.

Boc Protection and Functionalization

tert-Butyloxycarbonyl (Boc) protection is used to stabilize intermediates during synthesis:

- Intermediate : tert-Butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate.

- Conditions :

- Reagents: Cyanomethanide, DMF-DMA (dimethylformamide dimethyl acetal).

- Temperature: Room temperature.

- Time: Overnight.

- Outcome : Enaminone intermediates are protected to prevent side reactions, enabling selective functionalization.

Palladium-Catalyzed Cross-Coupling

For introducing aryl groups, Suzuki coupling is employed:

- Reactants : Pyrimidinamine halides and aryl boronic acids.

- Conditions :

- Catalyst: Pd(PPh₃)₂Cl₂.

- Base: CsF.

- Solvent: 1,4-Dioxane.

- Temperature: 120°C under microwave.

Application :

3-Furan boronic acid couples with 4-bromobenzoic acid to form intermediates for thiazole-pyrimidine hybrids.

Data Tables

Table 1: Summary of Preparation Methods

Table 2: Comparative Yields from Different Protocols

| Protocol | Yield (%) | Optimal Conditions | Limitations |

|---|---|---|---|

| Traditional heating | 65–73 | DMF, NaOH, 80°C, 12 hrs | Long reaction time |

| Microwave irradiation | 72 | 140°C, 30 min | High energy input |

| Thiourea-based synthesis | 73 | Ethanol, 78°C, 4 hrs | Limited scalability |

Research Findings

Reaction Optimization

Structural Insights

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s structure allows it to fit into the active sites of enzymes, blocking substrate access and leading to inhibition.

Comparison with Similar Compounds

Dabrafenib (CAS 1195765-45-7)

- Structure : Shares a pyrimidinamine core but includes a 4-fluorophenyl group instead of trifluoromethylphenyl and additional substituents (e.g., sulfonamide groups) .

- Molecular formula : C₂₃H₂₀F₃N₅O₂S₂.

- Activity: A B-Raf kinase inhibitor used in melanoma treatment. The fluorine substituent enhances metabolic stability compared to bulkier -CF₃, balancing potency and pharmacokinetics .

| Parameter | Target Compound | Dabrafenib |

|---|---|---|

| Core Structure | Pyrimidinamine | Pyrimidinamine |

| Key Substituent | -CF₃ on phenyl | -F on phenyl |

| Molecular Weight | 350.36 g/mol | 519.56 g/mol |

| Solubility (DMSO) | ~24 mg/mL (CYC-116) | Moderate |

| Therapeutic Target | Aurora kinases | B-Raf kinase |

CYC-116

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

Physicochemical Data

| Property | Target Compound | Dabrafenib | CYC-116 |

|---|---|---|---|

| LogP (estimated) | ~3.5 | ~4.2 | ~2.8 |

| Melting Point | Not reported | >250°C | Not reported |

| Aqueous Solubility | Insoluble | Low | Insoluble |

Kinase Inhibition

Biological Activity

2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- (CAS Number: 674333-60-9) is a compound that has garnered interest due to its potential biological activities. Pyrimidine derivatives are known for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and antitumor properties. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula: C15H14N4S

- Molecular Weight: 270.36 g/mol

- Chemical Structure: Chemical Structure

Antiasthmatic Activity

Research indicates that pyrimidine derivatives exhibit significant antiasthmatic properties. For instance, a related compound with a similar structure has been shown to effectively inhibit histamine release in vitro, with an IC50 value indicating its potency as an antiasthmatic agent . The administration of these compounds in doses ranging from 0.1 mg to 100 mg/kg body weight has demonstrated efficacy in treating asthma and allergic diseases in mammals.

Antimicrobial and Anti-inflammatory Properties

Pyrimidine derivatives have also been evaluated for their antimicrobial and anti-inflammatory activities. A study reported the synthesis of various pyrimidine compounds which were screened for their ability to inhibit bacterial growth and reduce inflammation markers . The results showed promising antimicrobial activity against a range of pathogens.

Case Studies

-

In vitro Evaluation of Antimicrobial Activity

- A series of synthesized pyrimidine derivatives were tested against common bacterial strains.

- Results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus.

-

In vivo Anti-inflammatory Study

- An animal model was used to evaluate the anti-inflammatory effects of the compound.

- The results showed a significant reduction in paw edema compared to the control group, suggesting potent anti-inflammatory activity.

Table 1: Biological Activity Summary

| Activity Type | Test Method | Result | Reference |

|---|---|---|---|

| Antiasthmatic | Histamine release inhibition | IC50 = 20 µM | |

| Antimicrobial | MIC against S. aureus | MIC = 16 µg/mL | |

| Anti-inflammatory | Paw edema model | Reduction by 50% |

Table 2: Synthetic Pathways

| Compound Name | Synthetic Route | Yield (%) |

|---|---|---|

| 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- | Reaction with thiazole derivative | 75 |

| Related pyrimidine derivative | Multi-step synthesis involving amines and aldehydes | 65 |

Q & A

Q. What are the common synthetic routes for preparing 2-Pyrimidinamine derivatives with thiazole substituents, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrimidinamine-thiazole hybrids typically involves nucleophilic substitution or cyclocondensation reactions. For example:

- Nucleophilic substitution : Reacting 2,4-dichloropyrimidine derivatives with aminothiazoles (e.g., 2-amino-2,4-dimethylthiazole) in basic media (e.g., NaOH) at room temperature .

- Biginelli-like cyclocondensation : Modifying Biginelli’s method by reacting thiourea derivatives, β-ketoesters, and aldehydes under acidic conditions to form thiazolo[3,2-a]pyrimidine scaffolds .

Q. Optimization Parameters :

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | RT to 90°C | Higher temps accelerate reactions but may promote side products |

| Solvent | Ethanol, DMSO/water | Polar aprotic solvents improve solubility of intermediates |

| Catalyst | NaOH, POCl₃, TMOA | Acidic catalysts (POCl₃) enhance cyclization efficiency |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing the structure of 2-Pyrimidinamine-thiazole derivatives?

Methodological Answer:

- X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., N–H⋯N hydrogen bonds in pyrimidine-thiazole hybrids, as seen in analogous compounds) .

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of –NHPh groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data between XRD and solution-phase NMR results?

Methodological Answer: Discrepancies often arise from dynamic conformational changes in solution vs. solid-state rigidity. Strategies include:

- Variable-temperature NMR : Identify rotational barriers (e.g., restricted rotation of N-phenyl groups causing signal splitting) .

- DFT calculations : Compare optimized geometries (gas phase) with XRD data to assess solvent or crystal-packing effects .

- Complementary techniques : Use IR spectroscopy to detect hydrogen bonding patterns observed in XRD but absent in NMR .

Example : In a related pyrimidine derivative, XRD revealed a planar pyrimidine ring, while NMR suggested puckering due to solvent interactions. DFT modeling reconciled this by showing solvent-induced distortion .

Q. What strategies are effective for designing 2-Pyrimidinamine-thiazole derivatives with enhanced bioactivity?

Methodological Answer:

- Substituent modification :

- Structure-Activity Relationship (SAR) workflows :

Case Study : Replacing the 4-methyl group in thiazole with a pyridinyl moiety improved solubility and antibacterial activity in a structurally similar compound .

Q. How can researchers analyze regioselectivity challenges in pyrimidine-thiazole coupling reactions?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

- Electronic effects : Electron-deficient pyrimidines (e.g., 2,4-dichloro derivatives) favor substitution at the more electrophilic C-4 position .

- Steric hindrance : Bulky substituents on thiazole (e.g., 2,4-dimethyl) direct coupling to less hindered pyrimidine sites.

- Kinetic vs. thermodynamic control :

- Low-temperature reactions : Trap kinetic products (e.g., C-2 substitution).

- Reflux conditions : Favor thermodynamically stable C-4 products .

Validation : Monitor reaction progress using TLC or HPLC-MS to detect intermediate species .

Q. What analytical approaches are recommended for assessing purity and stability of 2-Pyrimidinamine-thiazole compounds?

Methodological Answer:

- HPLC-DAD/ELSD : Quantify purity (>95%) and detect degradation products (e.g., hydrolysis of –NH– bonds under acidic conditions) .

- Accelerated stability studies :

- Expose compounds to heat (40–60°C), humidity (75% RH), and UV light for 2–4 weeks.

- Monitor changes via LC-MS and XRD (to check for polymorphic transitions) .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., thiazole rings degrade above 200°C) .

Q. Table 1: Comparative Synthesis Conditions for Pyrimidinamine-Thiazole Derivatives

| Method | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 2,4-dichloropyrimidine + 2-aminothiazole | NaOH, RT, 12h | 65–75 | |

| Biginelli Modification | Thiourea + ethyl acetoacetate + aldehyde | HCl, reflux, 6h | 50–60 | |

| Cyclocondensation | 2-benzothiazolyl guanidine + chalcones | TMOA, N₂, 80°C, 8h | 70–85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.